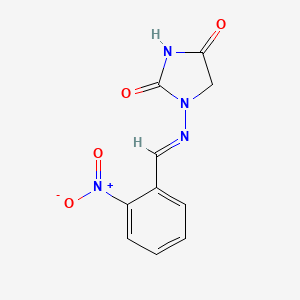
2-NP-Ahd
Overview
Description
2-Nitrophenylaminohexane (2-NP-AHD) is an organic compound with the chemical formula C10H8N4O4. It is a pale yellow solid that is slightly soluble in some organic solvents such as ethanol and dichloromethane . This compound is primarily used as a reducing agent in organic synthesis, particularly for the reduction of ketones, aldehydes, and nitrites to their corresponding alcohols and amines .
Mechanism of Action
Target of Action
NP-Ahd, a derivative of AHD (a metabolite of nitrofurans type of antibiotics), is primarily targeted towards the AHD receptors . These receptors play a crucial role in the immune response and are involved in various biological processes .
Mode of Action
The compound interacts with its targets by binding to the AHD receptors. This interaction triggers a series of biochemical reactions that lead to the activation or inhibition of certain pathways . The exact nature of these changes depends on the specific context and environment in which the compound is acting.
Biochemical Pathways
NP-Ahd affects several biochemical pathways. One of the key pathways influenced by NP-Ahd is the natriuretic peptide system, which includes atrial NP (ANP), B-type NP (BNP), C-type NP (CNP), dendroaspis NP and urodilatin . These peptides are genetically distinct but functionally related, and they play a central role in regulating circulatory homeostasis in vertebrates .
Pharmacokinetics
The pharmacokinetics of NP-Ahd, like any other compound, involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the compound, determining how much of the administered dose actually reaches the target site .
Result of Action
The molecular and cellular effects of NP-Ahd’s action are complex and multifaceted. At the molecular level, NP-Ahd can influence gene expression and protein synthesis . At the cellular level, it can affect cell proliferation, differentiation, and cellular mechanics . The exact effects can vary depending on the specific context and the cells involved.
Action Environment
The action, efficacy, and stability of NP-Ahd can be influenced by various environmental factors. For instance, the physicochemical properties of NP-Ahd can be modified by environmental medium/conditions, leading to variations in its behaviors and effects . Understanding these influences is crucial for optimizing the use of NP-Ahd and minimizing potential side effects.
Biochemical Analysis
Biochemical Properties
It is known that NP-Ahd is a metabolite of nitrofurans type of antibiotics generally used as veterinary drugs
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NP-Ahd can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of NP-Ahd vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
NP-Ahd is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
NP-Ahd is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
2-Nitrophenylaminohexane can be synthesized through the reaction of 2-nitrotoluene and hexanedial in the presence of sodium carbonate . The reaction proceeds via a condensation reaction to form an intermediate, which is then hydrolyzed under acidic conditions to yield the final product . The synthetic route can be summarized as follows:
Condensation Reaction: 2-nitrotoluene reacts with hexanedial in the presence of sodium carbonate to form an intermediate.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to produce 2-Nitrophenylaminohexane.
Chemical Reactions Analysis
2-Nitrophenylaminohexane undergoes several types of chemical reactions, including:
Reduction: It can reduce ketones and aldehydes to their corresponding alcohols.
Substitution: It can also reduce nitrites to amines.
Common reagents and conditions used in these reactions include:
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Ethanol or dichloromethane.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
The major products formed from these reactions are the corresponding alcohols and amines .
Scientific Research Applications
2-Nitrophenylaminohexane has several scientific research applications, including:
Analytical Chemistry: It is used as an analytical reference standard for the determination of nitrofuran metabolites in various samples, such as shrimp and honey.
Veterinary Medicine: It is a metabolite of nitrofuran antibiotics, which are used as veterinary drugs.
Food Safety: It is used in the detection of nitrofuran residues in food products to ensure food safety.
Comparison with Similar Compounds
2-Nitrophenylaminohexane belongs to the class of nitrofuran derivatives. Similar compounds include:
2-Nitrophenylaminooxazolidinone (2-NP-AOZ): Another nitrofuran derivative used as an analytical standard.
2-Nitrophenylaminomorpholine (2-NP-AMOZ): Used for similar analytical purposes.
Compared to these compounds, 2-Nitrophenylaminohexane is unique in its specific applications as a reducing agent in organic synthesis and its role in detecting nitrofuran residues .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJCJZKZXOFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016512 | |
| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623145-57-3 | |
| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


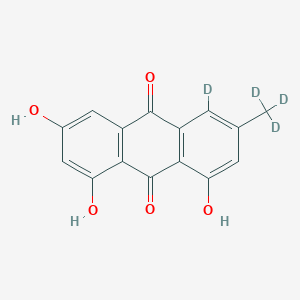
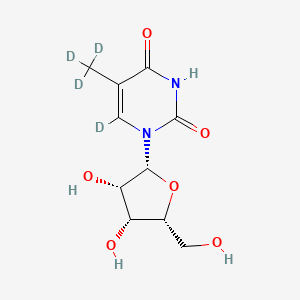
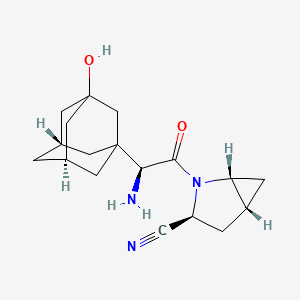
![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)
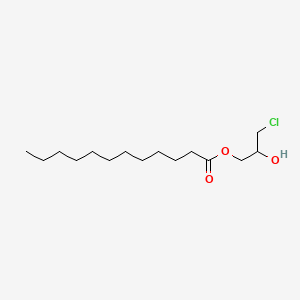
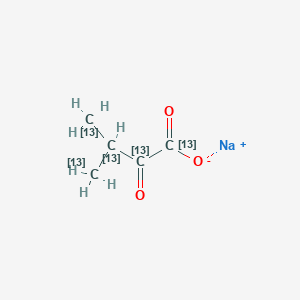
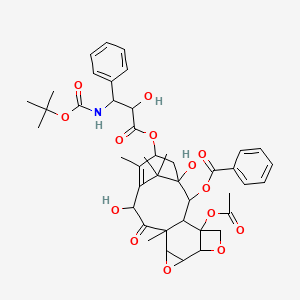

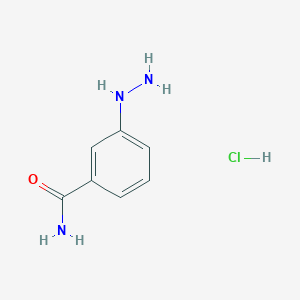
![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141296.png)

